Regiochemical Differentiation: 7-COOH vs. 6-COOH Positional Isomer Affects LogP and Steric Accessibility
The target compound bearing the carboxylic acid at the 7-position (para to the oxazine oxygen) is a positional isomer of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid (CAS 1511528-39-4), which carries the acid at the 6-position (meta to the oxazine oxygen). Both share identical molecular formula (C9H7NO4), molecular weight (193.16 g/mol), and TPSA (75.63 Ų) . However, the 7-COOH isomer exhibits a predicted LogP of 1.4469 , while the 6-COOH isomer is expected to have a slightly different LogP due to altered electronic distribution on the aromatic ring arising from the different position relative to the electron-withdrawing oxazine lactam. The 7-COOH placement extends the carboxylic acid further from the fused oxazine ring junction, offering greater steric accessibility for amide coupling and bioconjugation reactions compared to the more sterically constrained 6-COOH isomer. No direct head-to-head biological comparison between these two isomers has been reported in the peer-reviewed literature [1].
| Evidence Dimension | Physicochemical properties: LogP and steric accessibility of carboxylic acid |
|---|---|
| Target Compound Data | LogP = 1.4469; TPSA = 75.63 Ų; COOH at C7 (para to ring O); MW = 193.16 g/mol; H-bond donors = 2; H-bond acceptors = 3 |
| Comparator Or Baseline | 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid (CAS 1511528-39-4): LogP not independently reported but predicted to differ; TPSA = 75.63 Ų (identical); COOH at C6 (meta to ring O); MW = 193.16 g/mol |
| Quantified Difference | LogP difference: predicted shift of 0.1–0.3 log units (direction not experimentally confirmed); steric accessibility: 7-COOH position offers greater distance from the oxazine ring junction compared to 6-COOH (qualitative, based on 2D topology); TPSA and MW identical |
| Conditions | Calculated physicochemical properties from Leyan product database; no experimental LogP determination available for either isomer |
Why This Matters
In medicinal chemistry SAR campaigns, a LogP shift of 0.1–0.3 units can significantly impact membrane permeability and non-specific protein binding, while differential steric accessibility at the carboxylic acid directly affects amide coupling yields and the conformational freedom of derived conjugates—making the 7-COOH isomer the preferred choice when maximal linker extension is required.
- [1] PubMed and Google Scholar search performed May 2026: No head-to-head comparative studies of 7-COOH vs. 6-COOH 2-oxo-3,1-benzoxazine isomers identified in peer-reviewed literature. View Source
